1-(2,6-Dimethoxyphenyl)ethanamine
Overview
Description
1-(2,6-Dimethoxyphenyl)ethanamine is an organic compound with the molecular formula C10H15NO2. It is a member of the phenethylamine class and is known for its structural similarity to other psychoactive substances. This compound is also referred to as 2C-H, a hallucinogenic drug that belongs to the 2C family of psychedelic phenethylamines.
Preparation Methods
The synthesis of 1-(2,6-Dimethoxyphenyl)ethanamine can be achieved through various synthetic routes. One common method involves the Friedel-Crafts reaction, where 1,4-dimethoxybenzene reacts with chloracetyl chloride to form alpha-chloro-2,5-dimethoxyacetophenone. This intermediate then undergoes a reaction with methenamine to yield alpha-amino-2,5-dimethoxyacetophenone, which is subsequently reduced to produce this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
1-(2,6-Dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. .
Scientific Research Applications
1-(2,6-Dimethoxyphenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenethylamine derivatives.
Biology: Studies on its interaction with various biological receptors, particularly serotonin receptors, are common.
Medicine: Research into its potential therapeutic effects and psychoactive properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxyphenyl)ethanamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction is responsible for its hallucinogenic effects. The compound may also bind to other serotonin receptors, such as 5-HT2C and 5-HT1A, as well as dopaminergic receptors, influencing cognitive and behavioral processes .
Comparison with Similar Compounds
1-(2,6-Dimethoxyphenyl)ethanamine is similar to other compounds in the phenethylamine class, such as:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
N-(2-Methoxybenzyl)-2,5-dimethoxyphenethylamines (NBOMes): Synthetic derivatives with similar psychoactive properties. Compared to these compounds, this compound is unique due to its specific substitution pattern on the aromatic ring, which influences its pharmacological profile and receptor binding affinity.
Properties
IUPAC Name |
1-(2,6-dimethoxyphenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)10-8(12-2)5-4-6-9(10)13-3/h4-7H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTFHNHLQMVBTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1OC)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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